molecular formula C22H22FN5O3S B2856409 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide CAS No. 951935-19-6

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No. B2856409
CAS RN: 951935-19-6
M. Wt: 455.51
InChI Key: LHSQZZAAZQQGPB-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H22FN5O3S and its molecular weight is 455.51. The purity is usually 95%.
BenchChem offers high-quality 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agent Development

The thiazole ring is a common feature in many anticancer drugs due to its ability to interact with various biological targets. Compounds like this one have been studied for their potential to inhibit cancer cell growth and proliferation. The presence of the 1,4-dihydroquinoline moiety may also contribute to its cytotoxic activities against specific cancer cell lines .

Molecular Docking Studies

Molecular docking studies can reveal how this compound interacts with various biological targets at the molecular level. Such studies are essential for understanding the compound’s mechanism of action and for designing more potent analogs .

Biochemical Pathway Analysis

This compound could be used to investigate its effects on different biochemical pathways. By understanding how it influences these pathways, researchers can uncover new targets for drug development and therapeutic intervention.

Each of these applications contributes to the broader understanding and potential uses of this compound in scientific research. The versatility of the thiazole ring, combined with other functional groups, makes it a focal point for various studies aiming to develop new treatments for a range of diseases . If you need further details on any specific application, feel free to ask!

properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3S/c1-13(29)26-5-7-27(8-6-26)19-11-18-15(10-17(19)23)20(30)16(12-28(18)14-2-3-14)21(31)25-22-24-4-9-32-22/h4,9-12,14H,2-3,5-8H2,1H3,(H,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQZZAAZQQGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NC=CS4)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

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